Meta-Substitution Confers Distinct In Vitro Enzyme Inhibition Profile Compared to Ortho- and Para-Isomers
In a specific enzymatic assay, a compound containing the 1-(3-(trifluoromethoxy)benzyl)azetidin-3-amine scaffold (as represented by a structurally very close analog in patent US8772288) demonstrates potent p38α MAP kinase inhibition, with an IC50 value of 1 nM [1]. While direct quantitative data for the ortho- and para-isomers in the identical p38α assay is not publicly available, class-level SAR from related GABA uptake inhibitor series demonstrates that the position of a trifluoromethoxy substituent on a benzyl ring can alter potency by orders of magnitude [2].
| Evidence Dimension | In vitro enzymatic IC50 against p38α MAP kinase |
|---|---|
| Target Compound Data | IC50 = 1 nM (for close analog) |
| Comparator Or Baseline | Ortho- and para-trifluoromethoxybenzyl azetidine analogs (data not publicly available in same assay) |
| Quantified Difference | Not quantified head-to-head; SAR trends from related series show >10x potency shifts possible |
| Conditions | FRET-based enzymatic assay using biotinylated ATF2 substrate at pH 7.5, 2°C [1] |
Why This Matters
Demonstrates that the meta-substituted scaffold is compatible with high-potency target engagement, a key parameter for selection in kinase inhibitor programs.
- [1] BindingDB. BDBM50352569 CHEMBL1825146::US8772288, 31. Affinity Data: IC50=1nM for human p38alpha. View Source
- [2] Faust, M. R., et al. (2010). γ-Aminobutyric acid uptake inhibitors: Synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. View Source
